
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benz(a)anthracene, characterized by the presence of a nitro group at the 7th position and a dihydrodiol group at the 3,4 positions.
Métodos De Preparación
The synthesis of 7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol typically involves the nitration of benz(a)anthracene followed by dihydroxylation. The nitration process introduces a nitro group at the 7th position of the benz(a)anthracene molecule. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent dihydroxylation involves the addition of hydroxyl groups at the 3,4 positions, which can be accomplished using reagents such as osmium tetroxide or potassium permanganate .
Análisis De Reacciones Químicas
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring, facilitated by reagents like halogens or sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: This compound is studied for its potential mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced carcinogenesis.
Medicine: Research on this compound contributes to understanding the metabolic pathways of PAHs and their impact on human health.
Mecanismo De Acción
The mechanism of action of 7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which are highly reactive and can interact with DNA. This interaction disrupts the normal function of the DNA, leading to mutations and potentially initiating carcinogenesis .
Comparación Con Compuestos Similares
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol can be compared with other similar compounds, such as:
Benz(a)anthracene: The parent compound without the nitro and dihydrodiol groups.
7-Nitrobenz(a)anthracene: Similar to the compound but lacks the dihydrodiol group.
Benz(a)anthracene-3,4-dihydrodiol: Lacks the nitro group but has the dihydrodiol group at the 3,4 positions.
The uniqueness of this compound lies in its combined structural features, which influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
87261-28-7 |
|---|---|
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(3R,4R)-7-nitro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13NO4/c20-16-8-7-12-14(18(16)21)6-5-13-15(12)9-10-3-1-2-4-11(10)17(13)19(22)23/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
Clave InChI |
HXVOYNIFZXGULL-SJLPKXTDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])[C@H]([C@@H](C=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])C(C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
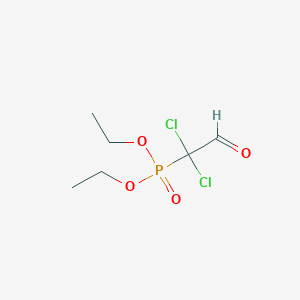
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
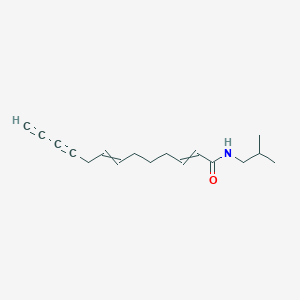

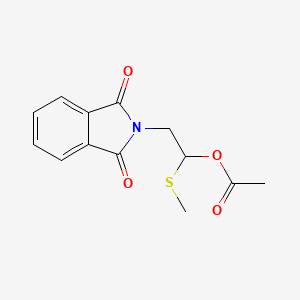
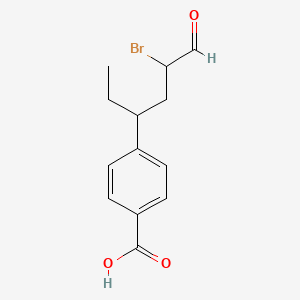
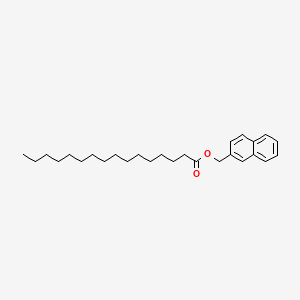
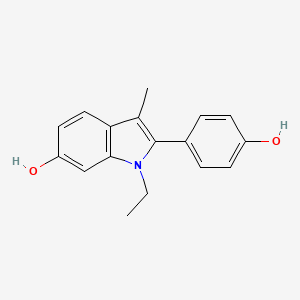
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)

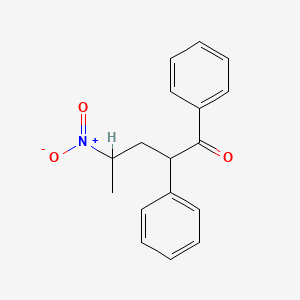
![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
